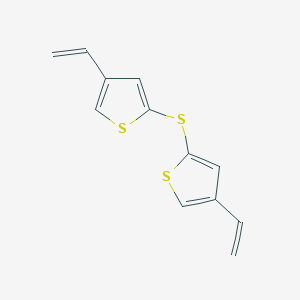

Bis(4-vinylthiophenyl)sulfide

説明

Bis(4-vinylthiophenyl)sulfide is a useful research compound. Its molecular formula is C12H10S3 and its molecular weight is 250.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It is often used as a reagent in organic synthesis , suggesting that it may interact with various molecules to facilitate chemical reactions.

Result of Action

Its unique structure suggests potential applications in material science, chemical sensors, and organic optoelectronic devices .

生物活性

Bis(4-vinylthiophenyl)sulfide , a compound featuring sulfur and vinylthiophene moieties, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound, highlighting its antimicrobial properties and other relevant biological effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-vinylthiophenol with a suitable sulfur source, often through a coupling reaction facilitated by palladium catalysts or other coupling agents. This method allows for the formation of the desired dithiol compound with good yields and purity.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of compounds similar to this compound, particularly those containing thiophene and sulfur functionalities. The following table summarizes key findings regarding the antimicrobial activity of related compounds:

Cytotoxicity and Safety Profile

Research into the cytotoxicity of sulfur-linked compounds indicates that while many exhibit antimicrobial efficacy, their safety profiles must be carefully evaluated. For instance, the cytotoxicity of various dithiols has been assessed in vitro using mammalian cell lines, revealing varying degrees of toxicity depending on structural modifications .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfur-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene rings exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that similar properties may be expected from this compound.

Case Study 2: Structure-Activity Relationship (SAR)

Research on related thiophene derivatives has established a structure-activity relationship indicating that substituents on the thiophene ring can significantly influence biological activity. For example, modifications that enhance lipophilicity often correlate with increased antibacterial potency .

科学的研究の応用

Materials Science Applications

Polymer Chemistry:

Bis(4-vinylthiophenyl)sulfide serves as a monomer in the synthesis of conductive polymers. Its vinyl groups allow for polymerization through radical mechanisms, leading to materials with enhanced electrical conductivity. These conductive polymers have potential uses in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Table 1: Conductivity Properties of Polymers Derived from this compound

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Poly(this compound) | 0.1 - 10^3 | Organic Electronics |

| Copolymer with polystyrene | 10^-5 - 10^-2 | Sensors and Actuators |

Organic Synthesis Applications

Electrochemical Reactions:

Recent studies have demonstrated the use of this compound in electrochemical synthesis. It acts as a precursor for generating reactive intermediates that can be utilized in nucleophilic substitutions and radical reactions. This application is particularly valuable in green chemistry, as it minimizes the need for hazardous reagents .

Table 2: Electrochemical Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cathodic reduction | Acetonitrile, Pt cathode | 85 |

| Nucleophilic substitution | THF/iPrOH with SmI2 | 70 |

Biological Research Applications

Antiviral Activity:

Research has indicated that this compound exhibits potential antiviral properties, particularly against HIV-1 reverse transcriptase. This suggests its possible role in the development of new antiviral therapies .

Case Study: Antiviral Efficacy

A study evaluating the efficacy of this compound against HIV-1 showed a significant reduction in viral replication at specific concentrations, indicating its potential as a lead compound for drug development.

Future Perspectives

The ongoing research into this compound highlights its multifaceted applications across various scientific domains. Its role in developing advanced materials and potential therapeutic agents positions it as a compound of interest for future studies.

特性

IUPAC Name |

4-ethenyl-2-(4-ethenylthiophen-2-yl)sulfanylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S3/c1-3-9-5-11(13-7-9)15-12-6-10(4-2)8-14-12/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZVQLQWHLXKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CSC(=C1)SC2=CC(=CS2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634572 | |

| Record name | 2,2'-Sulfanediylbis(4-ethenylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152419-78-8 | |

| Record name | 2,2'-Sulfanediylbis(4-ethenylthiophene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Bis(4-vinylthiophenyl)sulfide in simulating hypervelocity impacts of micrometeoroids?

A: this compound, often polymerized into poly[this compound] (PMPV), serves as a valuable material in simulating micrometeoroid impacts for several reasons [, ]:

- High Sulfur Content: PMPV mimics the sulfur-rich composition believed to be present in certain types of micrometeoroids, particularly those originating from comets [].

- Formation of Micrograins: PMPV can be synthesized into submicron-sized latex particles, replicating the size range of actual micrometeoroids [, ].

- Conductivity Enhancement: Coating PMPV particles with conductive polymers like polypyrrole allows for their acceleration to hypervelocities using instruments like the Heidelberg Dust Accelerator [, ]. This enables researchers to study impact dynamics under controlled laboratory conditions.

Q2: How does the analysis of impact plasma contribute to our understanding of micrometeoroid composition?

A: When particles of PMPV, particularly those coated with a conductive layer, impact a target at hypervelocities, they generate a plasma plume. Analyzing this plasma using time-of-flight mass spectrometry (TOF-MS) provides valuable insights into the projectile's composition []:

- Spectral Analysis: By analyzing the mass-to-charge ratio of these ions, researchers can identify the presence of specific elements and even infer the structure of the original molecules []. This is particularly relevant for identifying both aliphatic and aromatic organic compounds within simulated micrometeoroids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。